Bephenium hydroxynaphthoate

概要

説明

準備方法

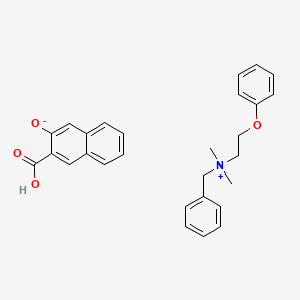

合成経路と反応条件: ベフェニウムヒドロキシナフトエートは、3-ヒドロキシ-2-ナフトエートのナトリウム塩とベンジルジメチル(2-フェノキシエチル)アンモニウムクロリドを反応させることにより合成されます . この反応は通常、以下の手順を含みます。

- 3-ヒドロキシ-2-ナフトエートのナトリウム塩の調製。

- ナトリウム塩とベンジルジメチル(2-フェノキシエチル)アンモニウムクロリドを制御された条件下で反応させてベフェニウムヒドロキシナフトエートを生成する。

工業的生産方法: ベフェニウムヒドロキシナフトエートの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、反応条件を精密に制御して、最終生成物の高収率と高純度を確保することが含まれます。その後、化合物は臨床使用のためにさまざまな剤形に製剤化されます。

化学反応の分析

反応の種類: ベフェニウムヒドロキシナフトエートは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特にフェノール性ヒドロキシル基で酸化反応を起こす可能性があります。

置換: この化合物の芳香環は、求電子置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

置換: ハロゲンやニトロ基などの求電子試薬を、酸性または塩基性条件下で導入することができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってキノンが生成される場合があり、置換反応によって芳香環にさまざまな官能基が導入される可能性があります。

科学的研究の応用

Anthelmintic Efficacy

Human Applications:

Bephenium hydroxynaphthoate has shown significant effectiveness in treating infections caused by Ancylostoma duodenale (hookworm) and Ascaris lumbricoides (roundworm). Clinical trials have reported cure rates of approximately 73% to 76.2% among patients treated with a single dose of 2.5 grams of the compound . Studies indicate that three daily doses are comparable in efficacy to a single dose of tetrachlorethylene, another anthelmintic agent, although bephenium is generally considered less effective than other treatments like mebendazole and albendazole .

Veterinary Applications:

In veterinary medicine, this compound has been utilized to treat parasitic infections in livestock. Research has demonstrated its effectiveness against nematodes such as Ostertagia ostertagi and Cooperia oncophora in calves, indicating its potential for broader applications in animal health .

Pharmacological Properties

This compound functions as a nicotinic receptor agonist, which contributes to its anthelmintic action by causing paralysis in susceptible parasites. The compound is formulated as a salt with 3-hydroxy-2-naphthoic acid, enhancing its solubility and bioavailability .

Clinical Studies and Case Reports

Numerous studies have documented the outcomes of this compound treatment:

- A study involving 63 adult patients with hookworm infections found that after treatment with this compound, there was a significant reduction in egg counts, and most patients experienced a cure .

- Another clinical trial indicated that this compound was effective in treating infants with hookworm disease, highlighting its applicability across different age groups .

Comparative Efficacy

When compared to other anthelmintics, this compound has been noted for its lower cost and minimal side effects, making it a viable option for mass drug administration programs in endemic regions . However, it is important to note that while effective, it is not FDA-approved for use in the United States due to regulatory concerns regarding its safety profile .

Side Effects and Safety Profile

The safety profile of this compound appears favorable, with few reported adverse effects. The most common side effect observed was mild vomiting in some patients; however, serious reactions were rare . Its use in patients with anemia due to hookworm infection showed positive outcomes without exacerbating their condition .

Summary of Findings

| Application | Efficacy | Population | Notes |

|---|---|---|---|

| Human Hookworm Infections | 73% - 76.2% cure rate | Adults | Effective against Ancylostoma duodenale |

| Human Roundworm Infections | Comparable to other treatments | Adults | Less effective than mebendazole or albendazole |

| Veterinary Use | Effective against specific nematodes | Livestock (calves) | Used for Ostertagia ostertagi, Cooperia oncophora |

| Side Effects | Mild vomiting | General population | Generally well-tolerated |

作用機序

ベフェニウムヒドロキシナフトエートは、コリン作動性アゴニストとして作用し、寄生虫の筋肉を麻痺させます . この作用は、寄生虫の腸からの排出を促進します。 この化合物は、寄生虫のニコチン性アセチルコリン受容体(nAChRs)を標的とし、持続的な筋肉収縮と最終的な麻痺を引き起こします .

類似化合物:

ピランテル: ニコチン性アセチルコリン受容体に作用する別の駆虫薬です。

レバミゾール: ベフェニウムヒドロキシナフトエートと作用が類似しており、寄生虫感染症の治療に使用されます。

独自性: ベフェニウムヒドロキシナフトエートは、3-ヒドロキシ-2-ナフトエートとの塩として製剤化されている点が独特であり、その溶解性とバイオアベイラビリティを向上させています。また、ニコチン性アセチルコリン受容体に対する特異的な作用も、他の駆虫薬とは異なります。

類似化合物との比較

Pyrantel: Another anthelmintic agent that acts on nicotinic acetylcholine receptors.

Levamisole: Similar in action to bephenium hydroxynaphthoate, used to treat parasitic worm infections.

Uniqueness: this compound is unique in its formulation as a salt with 3-hydroxy-2-naphthoic acid, which enhances its solubility and bioavailability. Its specific action on nicotinic acetylcholine receptors also distinguishes it from other anthelmintic agents.

特性

IUPAC Name |

benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPQCPQAHTXCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3818-50-6 | |

| Record name | BEPHENIUM HYDROXYNAPTHOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bephenium hydroxynaphthoate exert its anthelmintic effect?

A1: this compound acts as a nicotinic acetylcholine receptor agonist, specifically targeting those found in nematode parasites. [] This interaction leads to a depolarization of the parasite's muscle cells, causing paralysis and subsequent expulsion from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C28H29NO5, and its molecular weight is 459.5 g/mol.

Q3: What is the efficacy of this compound against different hookworm species?

A7: this compound has demonstrated high efficacy against Ancylostoma duodenale. [] While it is also effective against Necator americanus, its efficacy is generally lower compared to other anthelmintic drugs, such as tetrachlorethylene. [, ]

Q4: How does this compound compare to other anthelmintic drugs in terms of efficacy?

A8: Several studies have compared the efficacy of this compound to other anthelmintics. Results indicate that its efficacy can vary depending on the parasite species, dosage regimen, and other factors. For instance, it has been shown to be less effective than levamisole and pyrantel pamoate against hookworm and Ascaris lumbricoides. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。